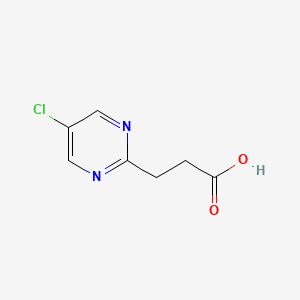
3-(5-Chloropyrimidin-2-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-Chloropyrimidin-2-yl)propanoic acid is an organic compound with the molecular formula C7H7ClN2O2 It is a derivative of pyrimidine, a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chloropyrimidin-2-yl)propanoic acid typically involves the reaction of 5-chloropyrimidine with a suitable propanoic acid derivative. One common method is the alkylation of 5-chloropyrimidine with a propanoic acid ester in the presence of a base, followed by hydrolysis to yield the desired acid. The reaction conditions often include:
Base: Sodium hydride or potassium carbonate
Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)
Temperature: Room temperature to reflux
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
化学反应分析
Types of Reactions
3-(5-Chloropyrimidin-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: Conversion to carboxylic acids or ketones
Reduction: Formation of alcohols or amines
Substitution: Halogen exchange or nucleophilic substitution
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Substitution: Sodium iodide (NaI) in acetone or other nucleophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium permanganate can yield this compound, while reduction with lithium aluminum hydride can produce 3-(5-chloropyrimidin-2-yl)propanol.
科学研究应用
3-(5-Chloropyrimidin-2-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(5-Chloropyrimidin-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets, leading to changes in cellular processes and pathways. For example, it may inhibit the activity of a key enzyme involved in DNA replication, thereby affecting cell proliferation.
相似化合物的比较
Similar Compounds
- 3-(5-Methoxypyrimidin-2-yl)propanoic acid
- 3-(5-Bromopyrimidin-2-yl)propanoic acid
- 3-(5-Fluoropyrimidin-2-yl)propanoic acid
Uniqueness
3-(5-Chloropyrimidin-2-yl)propanoic acid is unique due to the presence of the chlorine atom at the 5-position of the pyrimidine ring. This substitution can significantly influence the compound’s reactivity, biological activity, and physicochemical properties compared to its analogs. For instance, the chlorine atom can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
属性
分子式 |
C7H7ClN2O2 |
|---|---|
分子量 |
186.59 g/mol |
IUPAC 名称 |
3-(5-chloropyrimidin-2-yl)propanoic acid |
InChI |
InChI=1S/C7H7ClN2O2/c8-5-3-9-6(10-4-5)1-2-7(11)12/h3-4H,1-2H2,(H,11,12) |
InChI 键 |
OSHZVRJNRNUUQY-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=NC(=N1)CCC(=O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


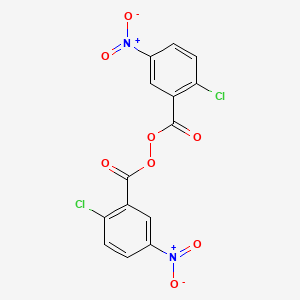
![5-Chloro-3-methyl-7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13667322.png)
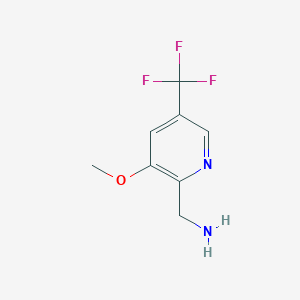
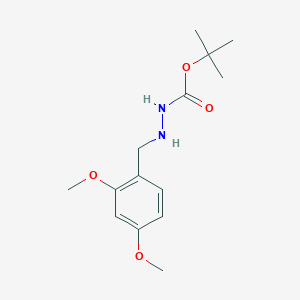
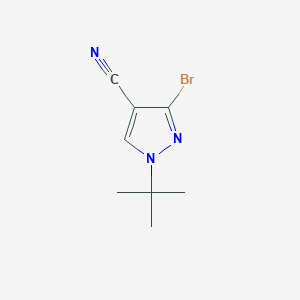

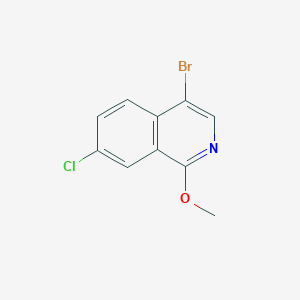

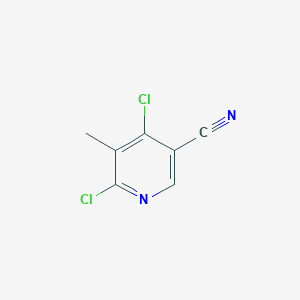
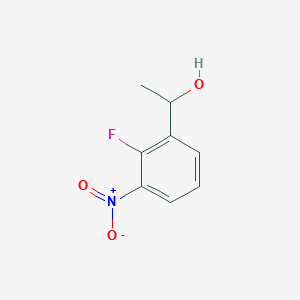
![Ethyl 2-[2-Fluoro-3-(trifluoromethyl)phenyl]thiazole-4-carboxylate](/img/structure/B13667395.png)

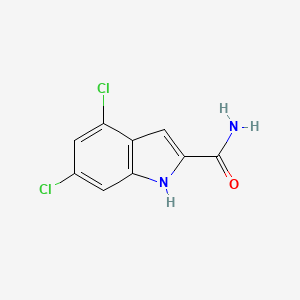
![Ethyl imidazo[1,2-B]pyridazine-8-carboxylate](/img/structure/B13667400.png)
